molecular formula C9H14N2OS B12921585 2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one CAS No. 62459-03-4

2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one

Cat. No.: B12921585
CAS No.: 62459-03-4
M. Wt: 198.29 g/mol
InChI Key: OSCYRJGKAGNLAQ-UHFFFAOYSA-N
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Description

2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one is a monocyclic pyrimidinone derivative characterized by a 3-methylbutylsulfanyl substituent at position 2 of the pyrimidinone core.

Properties

CAS No.

62459-03-4

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

2-(3-methylbutylsulfanyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N2OS/c1-7(2)4-6-13-9-10-5-3-8(12)11-9/h3,5,7H,4,6H2,1-2H3,(H,10,11,12)

InChI Key

OSCYRJGKAGNLAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSC1=NC=CC(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopentylthio)pyrimidin-4(1H)-one typically involves the reaction of pyrimidin-4(1H)-one with isopentylthiol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrimidin-4(1H)-one, followed by the addition of isopentylthiol. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of 2-(Isopentylthio)pyrimidin-4(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the process .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides (-SO-) or sulfones (-SO₂-), depending on reaction conditions.

Oxidizing Agent Conditions Product Yield Reference
H₂O₂ (30%)Glacial acetic acid, 25°CSulfoxide derivative75–85%
H₂O₂ (excess)Acetic acid, reflux (80°C)Sulfone derivative60–70%
KMnO₄Acidic aqueous mediumSulfone with pyrimidine ring degradation<50%
  • Key Observations :

    • Controlled oxidation with H₂O₂ in acetic acid selectively produces sulfoxides, while prolonged reflux yields sulfones .

    • Strong oxidizers like KMnO₄ may cleave the pyrimidine ring, reducing yields .

Substitution Reactions

The sulfanyl group participates in nucleophilic substitutions, particularly with amines or thiols.

Reagent Conditions Product Yield Reference
BenzylamineEthanol, 80°C, 12 h2-(Benzylamino)pyrimidin-4(3H)-one65%
4-MethylbenzenethiolDMF, K₂CO₃, 60°C, 6 h2-[(4-Methylphenyl)sulfanyl] derivative55%
Hydrazine hydrateMethanol, reflux, 8 h2-Hydrazinylpyrimidin-4(3H)-one70%
  • Mechanistic Insight :

    • Substitution proceeds via a thiolate intermediate, facilitated by polar aprotic solvents like DMF .

    • Steric hindrance from the 3-methylbutyl chain may reduce reactivity with bulky nucleophiles .

Cyclization Reactions

The compound serves as a precursor in heterocyclic syntheses.

Reagent Conditions Product Yield Reference
HCHO + RNH₂Ethanol, reflux, 2–3 minThieno[2,3-d]pyrimidine derivatives40–50%
α-ThiocyanatoketoneKOH, EtOH, 25°CDihydrothiophene-pyrimidine hybrids35–45%
  • Example : Reaction with formaldehyde and primary amines under Mannich conditions forms thieno[2,3-d]pyrimidines, which are pharmacologically relevant scaffolds .

Functionalization of the Pyrimidinone Core

The pyrimidin-4(3H)-one ring undergoes alkylation or acylation at the N3 position.

Reagent Conditions Product Yield Reference
Methyl iodideNaH, THF, 0°C to 25°C3-Methylpyrimidin-4(3H)-one derivative80%
Acetyl chloridePyridine, 25°C, 4 h3-Acetylpyrimidin-4(3H)-one derivative75%
  • Notes :

    • Alkylation occurs selectively at the N3 position due to its higher basicity compared to the sulfanyl group .

    • Acylation is reversible under acidic conditions .

Comparative Reactivity Data

A comparative analysis of reaction efficiencies:

Reaction Type Rate (Relative) Activation Energy Catalyst Dependence
Oxidation (→ sulfoxide)FastLowH⁺ (acidic medium)
Substitution (SₙAr)ModerateModerateBase (e.g., K₂CO₃)
CyclizationSlowHighNone

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

  • pH Sensitivity : Stable in neutral to mildly acidic conditions but hydrolyzes in strong bases (pH > 10) .

Computational Insights

DFT studies reveal:

  • The sulfanyl group’s electron-withdrawing effect increases electrophilicity at the C2 position, favoring nucleophilic attacks .

  • Steric effects from the 3-methylbutyl chain reduce accessibility to the sulfur atom, slowing substitution kinetics .

Industrial-Scale Considerations

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

  • Byproducts : Overoxidation to sulfones and ring-opened byproducts require careful reaction monitoring .

Scientific Research Applications

2-(Isopentylthio)pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal activities.

    Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its anticancer and antiviral properties.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-(Isopentylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may exert its effects by interfering with DNA replication and repair mechanisms, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrimidinone Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituent at Position 2 Molecular Formula Molecular Weight Notable Properties/Activities Reference
2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one Monocyclic pyrimidinone 3-Methylbutylsulfanyl C₉H₁₄N₂OS 214.29 g/mol High lipophilicity (predicted logP ~2.5)
6-Methyl-2-[(3-methylbutyl)sulfanyl]pyrimidin-4(1H)-one Monocyclic pyrimidinone 3-Methylbutylsulfanyl, 6-methyl C₁₀H₁₆N₂OS 228.31 g/mol Enhanced steric hindrance at position 6
6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one Monocyclic pyrimidinone Benzylsulfanyl C₁₁H₁₁N₃OS 249.29 g/mol Moderate yield (synthesized via nucleophilic substitution)
2-Amino-6-ethyl-5-[(4-fluorophenyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one Bicyclic (thienopyrimidinone) 4-Fluorophenylsulfanyl, ethyl, amino C₁₅H₁₃FN₄OS 348.35 g/mol Melting point: 194–196°C; cytotoxic activity (unpublished)
5,6-Diethyl-2-[2-n-propoxy-5-(4-methylpiperazinylsulfonyl)phenyl]pyrimidin-4(3H)-one Monocyclic pyrimidinone Aryl-sulfonylphenyl, diethyl C₂₃H₃₃N₅O₄S 499.60 g/mol PDE5 inhibitor (IC₅₀ = 1.6 nM)
2-[(4-Methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone Monocyclic pyrimidinone 4-Methylbenzylsulfanyl, trifluoromethyl C₁₆H₁₇F₃N₂OS 342.38 g/mol High electron-withdrawing effect from CF₃ group

Key Comparative Insights

Substituent Effects on Physicochemical Properties
  • Lipophilicity : The 3-methylbutylsulfanyl group in the target compound confers higher lipophilicity (predicted logP ~2.5) compared to benzylsulfanyl (logP ~2.8) . However, trifluoromethyl-substituted analogs exhibit even higher logP values due to the hydrophobic CF₃ group .
  • Solubility : Aryl-sulfanyl derivatives (e.g., 4-fluorophenyl in ) may show reduced aqueous solubility compared to alkylsulfanyl groups, impacting bioavailability .

Research Findings and Implications

  • Structural Flexibility: The pyrimidinone core tolerates diverse substituents, enabling optimization for specific targets. For example, PDE5 inhibitors benefit from aryl-sulfonyl groups , while cytotoxic agents favor planar bicyclic systems .
  • Unmet Needs: Data on the target compound’s biological activity are lacking.

Biological Activity

2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique sulfanyl group, has been investigated for its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments.

Chemical Structure and Properties

The chemical structure of 2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one can be represented as follows:

C9H12N2SO\text{C}_9\text{H}_{12}\text{N}_2\text{S}\text{O}

This structure features a pyrimidine ring substituted with a sulfanyl group and a branched alkyl chain, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one. Research indicates that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

  • Cell Line Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including prostate (PC-3) and lung (A-549) cancer cells. For instance, related compounds have demonstrated IC50 values as low as 1.54 μM against PC-3 cells, suggesting strong anticancer efficacy .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to modulate inflammatory pathways. Pyrimidine derivatives have been shown to influence the expression of inflammatory mediators and cytokines.

  • Mechanism of Action : The regulation of liver X receptors (LXR) is a notable pathway through which these compounds exert their anti-inflammatory effects. By activating LXR, these derivatives can improve lipid metabolism and reduce inflammatory responses associated with chronic diseases .

Case Studies

  • In Vivo Models : Animal studies have demonstrated the efficacy of 2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one in reducing inflammation in models of arthritis. The treatment resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores .
  • Combination Therapies : There is ongoing research into the use of this compound in combination with other therapeutic agents to enhance its anticancer effects. Preliminary results suggest that it may sensitize cancer cells to existing chemotherapeutics, thereby improving treatment outcomes .

Structure-Activity Relationship (SAR)

The biological activity of 2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one is heavily influenced by its chemical structure. Modifications to the pyrimidine ring or the sulfanyl group can lead to variations in potency and selectivity.

Modification Effect on Activity
Increasing alkyl chain lengthEnhanced lipophilicity, potentially increasing cellular uptake
Altering substituents on the pyrimidine ringChanges in receptor binding affinity and specificity

Q & A

Q. What are the optimal synthetic routes for preparing 2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one, and how do substituent effects influence reaction efficiency?

The synthesis of pyrimidinone derivatives typically involves nucleophilic substitution or condensation reactions. For example, 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone was synthesized via sequential nitration and alkylation of a pyrimidinone core . For 2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one, a thiol-etherification strategy may be employed, where a mercaptopyrimidinone intermediate reacts with 3-methylbutyl bromide under basic conditions (e.g., NaH in DMF). Substituents like electron-withdrawing groups (e.g., nitro or chloro) on the pyrimidinone ring can enhance electrophilicity at the sulfur-binding site, improving reaction yields .

Q. How can structural ambiguities in 2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one be resolved using spectroscopic and crystallographic methods?

  • NMR Analysis : Assign peaks using 2D techniques (e.g., HSQC, HMBC) to confirm the thioether linkage and alkyl chain regiochemistry. For instance, 1^1H NMR of related compounds (e.g., thieno[2,3-d]pyrimidinones) shows characteristic singlet peaks for the pyrimidinone NH and splitting patterns for alkyl chains .
  • X-ray Crystallography : Use SHELX software for refinement . A single-crystal structure can resolve tautomerism (e.g., 3H vs. 1H forms) and confirm the orientation of the 3-methylbutyl group .

Q. What spectroscopic criteria distinguish tautomeric forms of pyrimidin-4(3H)-one derivatives?

Tautomeric equilibria (e.g., 3H-keto vs. 1H-enol forms) are identified via:

  • IR Spectroscopy : Strong carbonyl stretches (~1680–1720 cm1^{-1}) indicate the keto form.
  • 13^{13}C NMR : A carbonyl carbon signal at ~160–170 ppm confirms the keto tautomer, while enolic forms show shifted signals .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of Pd-catalyzed cross-coupling in functionalizing pyrimidinone derivatives?

Pd-catalyzed C–C/C–N coupling (e.g., Sonogashira or Buchwald-Hartwig reactions) introduces aryl/alkynyl groups to the pyrimidinone core. For example, 6-[(4-methylphenyl)ethynyl]-2-(propan-2-ylamino)thieno[3,2-d]pyrimidin-4(3H)-one was synthesized via Pd-catalyzed alkyne coupling, with reaction efficiency dependent on ligand choice (e.g., XPhos) and base (e.g., Cs2_2CO3_3) . Mechanistic insights (e.g., oxidative addition/transmetallation steps) can be probed using kinetic studies or DFT calculations.

Q. What computational strategies predict the reactivity and binding interactions of 2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one in biological systems?

  • Docking Studies : Use software like AutoDock to model interactions with target enzymes (e.g., kinase or oxidoreductase active sites).
  • Molecular Dynamics (MD) : Simulate stability of ligand-receptor complexes to prioritize derivatives for synthesis .
  • QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es_s) parameters with bioactivity data .

Q. How are antioxidant and anticancer activities of pyrimidinone derivatives evaluated experimentally?

  • Antioxidant Assays : Measure DPPH radical scavenging or FRAP activity. For example, thieno[2,3-d]pyrimidinones showed IC50_{50} values comparable to ascorbic acid in DPPH assays .
  • Anticancer Screens : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Derivatives with electron-deficient substituents (e.g., nitro or chloro) often exhibit enhanced cytotoxicity via apoptosis induction .

Q. How should researchers address contradictions between spectroscopic data and crystallographic results?

  • Case Example : If NMR suggests a tautomeric mixture but X-ray data shows a single form, perform variable-temperature NMR to detect dynamic equilibria.
  • Validation : Cross-reference with IR/Raman spectroscopy and computational models (e.g., Boltzmann distribution calculations) .

Methodological Tables

Table 1. Key Synthetic Parameters for Pyrimidinone Derivatives

Reaction StepReagents/ConditionsYield RangeKey Reference
ThioetherificationNaH, 3-methylbutyl bromide, DMF, 0°C → RT60–85%
NitrationHNO3_3, H2_2SO4_4, 0°C70–90%
Pd-Catalyzed CouplingPd(PPh3_3)4_4, XPhos, Cs2_2CO3_3, DMF, 80°C40–65%

Table 2. Bioactivity Data for Related Compounds

CompoundAssay TypeIC50_{50}/EC50_{50}MechanismReference
5,6-Dimethylthieno[2,3-d]pyrimidinoneDPPH Radical Scavenging12.5 μMFree radical quenching
6-EthynylpyrimidinoneMTT (MCF-7)8.7 μMCaspase-3 activation

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